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Compound of Interest

Compound Name: ZINC36617540

CAS No.: 1174905-91-9

Cat. No.: B611946

Get Quote

Case ID: ZINC36617540 (CAS: 1174905-91-9) Chemical Name: 3-(3,3-diphenyltriaz-1-en-1-

yl)-2-methylquinazolin-4(3H)-one Classification: Triazene-based Screening Hit / Potential PAIN

(Pan-Assay Interference Compound) Support Level: Tier 3 (Advanced Chemical Biology)[1]

Part 1: Executive Summary & Root Cause Analysis
The Issue: Users frequently report inconsistent IC

values, rapid loss of potency in aqueous buffers, or "false positive" signals in covalent binding
assays when working with ZINC36617540.

The Root Cause: The instability stems from the triazene linker (

).[1] While this functional group can provide favorable rigid geometry for docking (as seen in
HIV-Nef pharmacophore models), it is chemically labile.[1]

Acid Sensitivity: In acidic or even neutral aqueous media, the triazene moiety undergoes

proton-assisted hydrolysis.[1]
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Decomposition Products: The cleavage generates diphenylamine and a reactive

quinazolinone-diazonium ion.[1]

Assay Interference: The diazonium species is a potent electrophile that can non-specifically

alkylate nucleophilic residues (Cys, Lys, His) on your target protein, leading to irreversible

"false" inhibition.

Part 2: Mechanism of Instability (Visualized)
Understanding the decomposition pathway is critical for troubleshooting. The diagram below

illustrates how ZINC36617540 degrades under physiological conditions.
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Caption: Acid-mediated hydrolysis of ZINC36617540 yielding a reactive diazonium species.[1]

Part 3: Troubleshooting Guide & FAQs
Q1: My stock solution in DMSO turned from yellow to orange/brown.
Is it still good?
Status: Suspect.

Explanation: Pure triazenes are often yellow.[1] A color shift to brown typically indicates

oxidation of the liberated diphenylamine or diazonium coupling reactions.

Solution: Check the stock via LC-MS immediately. If the peak for parent mass (MW ~355.4)

is <95%, discard.

Prevention: Store DMSO stocks at -20°C or -80°C, strictly in the dark, and under

argon/nitrogen. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]
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Q2: Why does the compound show activity in the biochemical assay
but not in the cell-based assay?
Diagnosis: Half-life Discrepancy.

Reason: In biochemical buffers (often pH 7.4), the compound may degrade within minutes to

hours. If the degradation product (diazonium) alkylates the enzyme, you see inhibition. In cell

culture media (containing serum, glutathione, and nucleophiles), the reactive diazonium is

rapidly quenched by the medium components before it can enter the cell and hit the target.

Test: Perform a time-dependent stability test in your specific assay buffer (see Protocol A

below).

Q3: Can I use acidic HPLC buffers (0.1% Formic Acid) for QC?
Critical Warning: NO.

Risk: Standard LC-MS methods use acidic mobile phases.[1] This will decompose

ZINC36617540 on the column, showing you two peaks (breakdown products) even if your

sample was pure.

Correction: Use a neutral pH method (e.g., Ammonium Bicarbonate, pH 7.5–8.0) or minimize

column residence time.

Part 4: Validated Protocols
Protocol A: Stability Assessment in Assay Media
Purpose: To determine if the IC

is valid or an artifact of decomposition.
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Step Action Technical Note

1 Prepare Buffer

Use your exact assay buffer

(e.g., PBS pH 7.4). Do not add

protein yet.

2 Spike
Add ZINC36617540 to 10 µM

(final DMSO < 1%).

3 Incubate
Hold at 37°C. Take aliquots at

T=0, 15, 30, 60, 120 min.

4 Quench

Dilute aliquot 1:1 with cold

Acetonitrile + 1% NH₄OH

(Basic quench).

5 Analyze
Inject onto HPLC (Neutral

mobile phase).

6 Calculate

Plot % Parent Remaining vs.

Time. Calculate

.

Decision Matrix:

If

: The compound is too unstable for standard incubation assays.[1]

If

: Proceed, but keep assay times short.

Protocol B: Distinguishing Reversible vs. Irreversible (Covalent)
Inhibition
Purpose: To check if the diazonium ion is alkylating your target.[1]

Incubate enzyme with ZINC36617540 at 10x IC

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.guidechem.com/encyclopedia/zinc36617540-dic16067212.html
https://www.guidechem.com/encyclopedia/zinc36617540-dic16067212.html
https://www.benchchem.com/product/b611946/docs?utm_src=pdf-body#technical-support-center-zinc36617540-stability-handling-guide-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


for 1 hour.

Dilute the mixture 100-fold into substrate solution (Jump-dilution method).

Measure enzymatic activity immediately.[1]

Recovery of Activity: Indicates reversible binding (Intact molecule likely active).

No Recovery: Indicates irreversible modification (Likely diazonium alkylation artifact).

Part 5: Data Summary Table
Physicochemical Profile of ZINC36617540

Parameter Value
Implications for
Experimentation

Molecular Weight 355.40 g/mol
Monitor m/z 356.4 [M+H]+ in

positive mode.[1]

Calculated LogP ~3.5 - 4.2

High lipophilicity; prone to

aggregation in aqueous buffer.

[1] Use 0.01% Triton X-100.[1]

pKa (Triazene N) ~3.0 - 4.0

Protonation triggers rapid

decomposition.[1] Keep pH >

7.0.

Solubility Low in water
Precipitates easily.[1] Do not

exceed 50 µM in assay buffer.

Key Risk PAINS Flag

Triazenes are frequent hitters

in HTS due to reactivity, not

specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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